
Silodosin glucuronide sodium
説明
Silodosin glucuronide is an active metabolite of the α1A-adrenergic receptor antagonist silodosin. It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7.1 Silodosin glucuronide is toxic to rats with an LD50 value of 0.347 mg/kg.
Silodosin glucuronide sodium is an active metabolite of the α1A-adrenergic receptor antagonist silodosin. It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7.
作用機序
Target of Action
Silodosin glucuronide sodium is an active metabolite of the α1A-adrenergic receptor antagonist silodosin . The primary targets of this compound are the α1A-adrenergic receptors, which are primarily located in the human prostate, bladder base, bladder neck, and prostatic capsule . These receptors regulate smooth muscle tone in these tissues .
Mode of Action
This compound works by selectively antagonizing the α1A-adrenergic receptors . This selective antagonism leads to the relaxation of the smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Biochemical Pathways
The major metabolic pathway of silodosin is O-glucuronidation at the primary hydroxyl group via UDP-glucuronosyltransferase-2B7 (UGT2B7) to generate silodosin glucuronide . This glucuronidation process is a key step in the metabolism of many drugs, leading to their inactivation and facilitating their excretion from the body .
Pharmacokinetics
The pharmacokinetics of silodosin and its main metabolites have been evaluated in adult male subjects with and without benign prostatic hyperplasia (BPH) after single and multiple administrations with doses ranging from 0.1 mg to 48 mg per day . The pharmacokinetics of silodosin is linear throughout this dose range . The exposure to the main metabolite in plasma, silodosin glucuronide, at steady-state is about 3-fold that of the parent substance . The elimination half-life of silodosin is 13.3 ± 8.07 hours .
Result of Action
The result of this compound’s action is the improvement of both storage (irritative) and voiding (obstructive) symptoms associated with benign prostatic hyperplasia . By relaxing the lower urinary tract, it alleviates bladder outlet obstruction and improves urinary symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, food decreases Cmax by approximately 30%, increases tmax by approximately 1 hour, and has little effect on AUC . Furthermore, the presence of multiple basic groups in the molecule could neutralize the acidic activators, decrease the nucleophilicity of a hydroxy group via hydrogen bond, or even facilitate acyl migration side reactions . These factors can potentially influence the compound’s action, efficacy, and stability.
生物活性
Silodosin glucuronide sodium, a metabolite of silodosin, plays a significant role in the pharmacological effects associated with the treatment of benign prostatic hyperplasia (BPH). This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by relevant data and research findings.
Overview of Silodosin
Silodosin is an alpha-1 adrenergic receptor antagonist primarily used to alleviate urinary symptoms associated with BPH. Upon administration, silodosin undergoes extensive metabolism, predominantly through glucuronidation, resulting in the formation of silodosin glucuronide (KMD-3213G), which retains pharmacological activity .
Pharmacokinetics
The pharmacokinetic profile of silodosin and its glucuronide metabolite is crucial for understanding their efficacy and safety.
- Bioavailability : The absolute bioavailability of silodosin is approximately 32%, while silodosin glucuronide exhibits plasma exposure (AUC) about three to four times greater than that of silodosin itself .
- Protein Binding : Silodosin is about 97% protein-bound, whereas silodosin glucuronide has a binding rate of approximately 91% .
- Metabolism : The primary metabolic pathway involves UDP-glucuronosyltransferase 2B7 (UGT2B7), alongside contributions from alcohol and aldehyde dehydrogenases and CYP3A4 .
Parameter | Silodosin | Silodosin Glucuronide |
---|---|---|
Absolute Bioavailability | 32% | N/A |
Protein Binding | ~97% | ~91% |
AUC | Reference value | 3-4 times greater |
Cmax | 87 ± 51 ng/mL | N/A |
Tmax | 2.5 hours | 5 days |
Biological Activity
Silodosin glucuronide exhibits biological activity through its action on alpha-1 adrenergic receptors. It has approximately one-eighth the affinity for the α1A receptor compared to silodosin . This reduced affinity still contributes to its therapeutic effects in managing BPH symptoms.
Case Studies and Clinical Findings
Several studies have evaluated the clinical significance of silodosin glucuronide:
- Bioequivalence Studies : A study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze plasma levels of silodosin and its glucuronide metabolite in healthy volunteers. The results indicated consistent pharmacokinetic parameters supporting the efficacy of silodosin as a treatment for BPH .
- Efficacy in BPH Management : Clinical trials have demonstrated that patients receiving silodosin experience significant improvements in urinary flow rates and symptom scores. These improvements correlate with increased plasma concentrations of silodosin glucuronide, reinforcing its role as an active metabolite contributing to therapeutic outcomes .
- Safety Profile : The safety profile of silodosin and its metabolites has been assessed in various clinical trials. Common adverse effects include dizziness and retrograde ejaculation, which are consistent with alpha-1 adrenergic antagonism. Monitoring these effects is essential for patient management during treatment .
科学的研究の応用
Pharmacokinetics and Metabolism
Silodosin undergoes extensive metabolism, primarily through glucuronidation mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). The main metabolite, silodosin glucuronide (KMD-3213G), exhibits a plasma exposure (AUC) approximately four times greater than that of silodosin itself. Key pharmacokinetic parameters include:
Parameter | Silodosin | Silodosin Glucuronide |
---|---|---|
Bioavailability | ~32% | N/A |
Steady-state reached | 3 days | 5 days |
Plasma protein binding | ~96.6% | ~91% |
Half-life | ~24 hours | N/A |
The glucuronide metabolite retains pharmacological activity, albeit with a lower affinity for the alpha-1A receptor compared to silodosin .
Treatment of Benign Prostatic Hyperplasia (BPH)
Silodosin is primarily indicated for alleviating lower urinary tract symptoms (LUTS) associated with BPH. Clinical trials have demonstrated that silodosin significantly improves the International Prostate Symptom Score (IPSS) and enhances quality of life compared to placebo. In a Phase III trial, silodosin 8 mg once daily showed a responder rate of 68%, indicating substantial symptom relief .
Medical Expulsive Therapy
Recent studies suggest that silodosin may be effective as a medical expulsive therapy for facilitating the passage of distal ureteral stones less than 10 mm in diameter. Its mechanism of smooth muscle relaxation aids in reducing obstruction and promoting stone expulsion .
Use in Prostate Cancer Brachytherapy
Silodosin has also been explored for its role in relieving LUTS in patients undergoing prostate cancer brachytherapy. The drug's ability to relax smooth muscles may help mitigate urinary complications associated with this treatment modality .
Case Studies and Research Findings
Numerous studies have documented the efficacy and safety profile of silodosin glucuronide sodium:
- Efficacy in LUTS : A systematic review highlighted that silodosin significantly improved both voiding and storage subscores in patients with LUTS due to BPH. The treatment showed consistent results across various demographics and clinical settings .
- Long-term Safety : Long-term studies indicate that while ejaculatory disorders are common adverse effects, the discontinuation rate due to these side effects remains low (approximately 7.5%) over extended treatment periods .
- Renal Impairment Studies : Research has shown that patients with varying degrees of renal impairment exhibit increased plasma concentrations of silodosin and its glucuronide metabolite, necessitating careful monitoring and potential dosage adjustments .
特性
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXDGVSHJRFUEJ-XNUWQVEGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39F3N3NaO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635398 | |
Record name | Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879292-24-7 | |
Record name | Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。